3,5-Diiodosalicylaldehyde
Overview
Description
3,5-Diiodosalicylaldehyde is a chemical compound that is structurally related to salicylaldehyde but is distinguished by the presence of two iodine atoms at the 3 and 5 positions of the aromatic ring. This compound is of interest in the field of coordination chemistry due to its potential to act as a ligand, forming complexes with various metals. The presence of iodine atoms may influence the electronic properties of the compound and its derivatives, making it a subject of study for various applications in materials science and catalysis.
Synthesis Analysis
The synthesis of halogenated salicylaldehydes, such as 3,5-diiodosalicylaldehyde, is not directly discussed in the provided papers. However, an analogous process for the synthesis of 3,5-difluorosalicylaldehyde is described, which involves the formylation of 2,4-difluorophenol followed by oxidation to yield the corresponding salicylic acid . This method is noted for avoiding the use of highly corrosive reagents and for not requiring specialized laboratory equipment. By extrapolation, a similar synthetic route could potentially be adapted for the synthesis of 3,5-diiodosalicylaldehyde, substituting the appropriate iodinated phenol precursor.
Molecular Structure Analysis
The molecular structure of a complex involving 3,5-diiodosalicylaldehyde has been elucidated through the synthesis and characterization of a zinc(II) complex with 3,5-diiodosalicylaldehyde-phenylamine . The complex crystallizes in the monoclinic space group C2/c, with the zinc ion adopting a distorted tetrahedral geometry coordinated by two nitrogen and two oxygen atoms from the ligand. This study provides insight into the coordination chemistry of 3,5-diiodosalicylaldehyde and its ability to form stable metal complexes.
Chemical Reactions Analysis
While the specific reactivity of 3,5-diiodosalicylaldehyde is not covered in the provided papers, the general reactivity of salicylaldehyde derivatives can be inferred. Salicylaldehydes are known to participate in various chemical reactions, including condensation with amines to form Schiff bases, which can then coordinate to metal ions. The iodine substituents on 3,5-diiodosalicylaldehyde could potentially influence its reactivity, making it a versatile reagent for the synthesis of heterocyclic compounds and coordination complexes.
Physical and Chemical Properties Analysis
Scientific Research Applications
Microwave Solid Phase Synthesis and Crystal Structure
- 3,5-Diiodosalicylaldehyde has been used in the microwave solid phase synthesis of a zinc(II) complex. This process involves the reaction of 3,5-diiodosalicylaldehyde-phenylamine with zinc acetate, characterized by IR spectra, elemental analysis, and single X-ray crystallography (Li, 2012).
Synthesis of Novel Compounds
- The compound plays a role in the synthesis of various compounds like 2,4-Diiodo-6-[(propylimino)methyl]phenol and 2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol, which involve intramolecular hydrogen bonding and exhibit planar molecular structures (Liu et al., 2012); (Ji et al., 2012).
Spectroscopy and Dynamics of Triplet State
- In spectroscopic studies, 3,5-Diiodosalicylaldehyde exhibited a weak proton-transfer keto-tautomer phosphorescence in methylcyclohexane glass at 77 K, indicating the potential for further research in photochemical applications (Chou et al., 2003).
Pharmaceutical and Medicinal Applications
- Research on 3,5-Diiodosalicylic acid, a related compound, showed its potential in medicinal applications. It demonstrated a wide spectrum of biological activities, including photophysics influenced by excited-state intramolecular proton transfer (ESIPT) reaction (Paul et al., 2015).
Synthesis and Antibacterial Activity of Metal Complexes
- The synthesis of metal complexes with 3,5-Diiodosalicylaldehyde has been explored, and these complexeshave shown promising antibacterial activities. The study involved synthesizing complexes with different metals like Cu2+, Ni2+, Zn2+, and Mn2+, and their antibacterial properties were evaluated, highlighting the compound's potential in the field of antimicrobial research (Si-liang, 2010).
Transition Metal Complexes
- 3,5-Diiodosalicylaldehyde is instrumental in the synthesis of nickel(II), copper(II), and zinc(II) complexes. These complexes were characterized using various spectroscopic techniques and showed significant antimicrobial activity, suggesting their potential in bioactive material development (Kargar et al., 2021).
Chiral Schiff Base Ligands and Catalysis
- The compound has been used to synthesize chiral Schiff base ligands, which were then utilized in catalytic activities like epoxidation of alkenes. This application demonstrates the versatility of 3,5-Diiodosalicylaldehyde in catalytic processes and the synthesis of new asymmetric catalysts (Adhikary et al., 2015).
Bioimaging and Sensor Applications
- Research has been conducted on using derivatives of 3,5-Diiodosalicylaldehyde for bioimaging and as sensors for ions like copper. These studies highlight the compound's potential in developing sensitive and selective probes for bio-imaging applications (Yang et al., 2013); (Shree et al., 2020).
Safety And Hazards
3,5-Diiodosalicylaldehyde is air and light sensitive . It is incompatible with light and oxidizing agents . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-hydroxy-3,5-diiodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWSBJKVOUZCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180931 | |
Record name | 3,5-Diiodosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodosalicylaldehyde | |
CAS RN |
2631-77-8 | |
Record name | 3,5-Diiodosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2631-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2631-77-8 | |
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Record name | 3,5-Diiodosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-Diiodosalicylaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDZ9NS6YPP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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